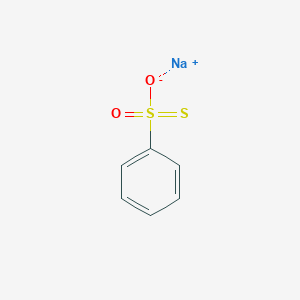

Benzenethionosulfonic acid sodium salt

Description

The exact mass of the compound Benzenesulfonothioic acid, sodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Thiosulfonic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1887-29-2 |

|---|---|

Molecular Formula |

C6H6NaO2S2 |

Molecular Weight |

197.2 g/mol |

IUPAC Name |

sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

InChI Key |

MRIMYZGCZDCZAE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=S)O.[Na] |

Other CAS No. |

1887-29-2 |

Synonyms |

enzenethiosulfonate benzenethiosulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

Benzenethionosulfonic Acid Sodium Salt: A Technical Overview of a Niche Thiosulfonate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known chemical properties of benzenethionosulfonic acid sodium salt. While this compound is noted in chemical literature and available commercially, detailed experimental protocols, extensive spectroscopic characterizations, and in-depth biological studies are not widely available in the public domain. This document consolidates the existing data and provides context based on the broader class of aryl thiosulfonates.

Core Chemical and Physical Properties

This compound, also known as sodium benzenethiosulfonate, is an organosulfur compound with the chemical formula C₆H₅NaO₂S₂. It belongs to the class of thiosulfonates, which are characterized by the R-S(O)₂-S-R' functional group. In this case, it is the sodium salt of benzenethionosulfonic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is based on calculations and may not have been experimentally verified.

| Property | Value | Source |

| CAS Number | 1887-29-2 | [1] |

| Molecular Formula | C₆H₅NaO₂S₂ | [1] |

| Molecular Weight | 196.22 g/mol | |

| Melting Point | 275 °C (with decomposition) | |

| Appearance | Not specified (commercially available as a technical grade solid) | |

| Solubility | High solubility in aqueous environments is suggested. | [2] |

| Stability | Stable under normal conditions, but may be hygroscopic. | [1] |

| InChI Key | BZHOWMPPNDKQSQ-UHFFFAOYSA-M | |

| SMILES | [Na+].[O-]S(=O)(=S)c1ccccc1 |

Synthesis and Reactivity

A plausible synthetic pathway could involve the controlled oxidation of a thiophenol derivative followed by salt formation, or the reaction of a sulfonyl chloride with a sulfide salt. A recent publication demonstrated the use of sodium benzenethiosulfonate as a starting material for the synthesis of 1,3-dibenzenesulfonylpolysulfane (DBSPS) by reacting it with acetyl chloride, indicating its utility as a reagent in further chemical synthesis.[3]

The reactivity of this compound is characterized by the thiosulfonate group. It can act as a nucleophile and is used in reactions to prepare thiol compounds.[2] The sulfur-sulfur bond in the thiosulfonate moiety is susceptible to cleavage by nucleophiles, making it a useful synthon in organic chemistry.

Logical Synthesis Workflow

The following diagram illustrates a generalized, logical workflow for the potential synthesis of this compound, based on common reactions in organosulfur chemistry.

Caption: A potential synthesis route for this compound.

Experimental Protocols

General Analytical Approach

Specific, validated analytical methods for the routine analysis of this compound are not detailed in the available literature. However, based on the analysis of related thiosulfinates and thiosulfonates, High-Performance Liquid Chromatography (HPLC) would be a suitable technique.[4][5] A reversed-phase C18 column with a suitable mobile phase, likely a buffered aqueous-organic mixture, and UV detection would be a logical starting point for method development.

Hypothetical Analytical Workflow

The following diagram outlines a hypothetical workflow for the analysis of this compound using HPLC.

References

- 1. Sodium benzenethiosulfonate | C6H6NaO2S2+ | CID 54607343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Synthesis of 1,3-Dibenzenesulfonylpolysulfane (DBSPS) and Its Application in the Preparation of Aryl Thiosulfonates from Boronic Acids [organic-chemistry.org]

- 4. HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

What is the mechanism of action of Benzenethionosulfonic acid sodium salt?

Disclaimer: This technical guide details the general mechanism of action attributed to the thiosulfonate class of compounds. Extensive research has not yielded specific data regarding the mechanism of action for Benzenethionosulfonic acid sodium salt. The information presented herein is based on the known biological activities of structurally related thiosulfonate compounds and should be interpreted with this context in mind.

Introduction

Thiosulfonates are a class of organosulfur compounds characterized by the functional group R-S(O)₂-S-R'. These molecules have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an in-depth exploration of the known mechanisms of action for thiosulfonates, focusing on their anticancer, antimicrobial, and antioxidant properties. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising class of compounds.

Core Mechanism of Action: Thiol-Disulfide Exchange

The predominant mechanism underlying the biological effects of thiosulfonates is their ability to participate in thiol-disulfide exchange reactions. The thiosulfonate bond possesses an electrophilic sulfur atom that readily reacts with nucleophilic thiol groups (-SH) found in biological molecules, most notably the cysteine residues of proteins. This interaction, often referred to as a "thio transfer," leads to the formation of a mixed disulfide and a sulfinic acid molecule. This covalent modification of proteins can alter their structure and function, thereby disrupting cellular processes.

Anticancer Activity: Targeting Protein Disulfide Isomerase

A significant body of research points to the potential of thiosulfonates as anticancer agents. One of the key mechanisms in this context is the inhibition of Protein Disulfide Isomerase (PDI).

Signaling Pathway of PDI Inhibition by Thiosulfonates

Figure 1: Proposed signaling pathway of PDI inhibition by thiosulfonates leading to apoptosis in cancer cells.

PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. Its active site contains highly reactive cysteine residues. Thiosulfonates can covalently bind to these cysteines, inactivating the enzyme.[1] This inhibition disrupts protein folding, leading to an accumulation of unfolded proteins and subsequent endoplasmic reticulum (ER) stress.[1] Prolonged ER stress activates pro-apoptotic signaling pathways, ultimately leading to programmed cell death in cancer cells.[1]

Antimicrobial Properties

Thiosulfonates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism of action is multifaceted and involves the disruption of essential cellular processes.

General Antimicrobial Mechanism

The electrophilic sulfur of the thiosulfonate group can react with essential microbial thiols, such as glutathione and cysteine-containing enzymes. This can lead to:

-

Enzyme Inactivation: Covalent modification of active site cysteines in enzymes involved in crucial metabolic pathways can inhibit their function, leading to microbial cell death.

-

Oxidative Stress: The reaction with thiols can disrupt the microbial redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.

Antioxidant Effects

Paradoxically, while thiosulfonates can induce oxidative stress in microbes, some studies suggest they may also exhibit antioxidant properties in mammalian systems. This dual role is likely dependent on the specific cellular context and concentration of the compound. The proposed antioxidant mechanism involves the ability of thiosulfonates to scavenge free radicals and upregulate endogenous antioxidant defense systems.

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data on its biological activity is not available. The following table summarizes the types of quantitative data typically generated in studies of other thiosulfonate compounds.

| Biological Activity | Key Quantitative Metrics | Typical Range of Values (for various thiosulfonates) |

| Anticancer | IC₅₀ (Half-maximal inhibitory concentration) | Low to mid-micromolar (µM) range |

| Apoptosis Induction (% of apoptotic cells) | Varies significantly with cell line and concentration | |

| Antimicrobial | MIC (Minimum Inhibitory Concentration) | Varies from low µg/mL to >100 µg/mL |

| MBC (Minimum Bactericidal Concentration) | Typically 2-4 times the MIC | |

| Antioxidant | DPPH Radical Scavenging Activity (EC₅₀) | Varies depending on the specific thiosulfonate structure |

| ORAC (Oxygen Radical Absorbance Capacity) | Compound-specific values |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of thiosulfonates are crucial for reproducible research. Below are representative methodologies for key experiments.

Determination of Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay

Figure 2: A generalized experimental workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a thiosulfonate compound using the MTT assay.

Determination of Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

-

Serial Dilution: The thiosulfonate compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

The thiosulfonate class of compounds exhibits a range of promising biological activities, primarily driven by their reactivity towards biological thiols. While the specific mechanism of action for this compound remains to be elucidated, the general principles of thiol-disulfide exchange leading to enzyme inhibition, disruption of protein folding, and induction of oxidative stress provide a solid framework for future investigations. Further research is warranted to explore the therapeutic potential of this and other thiosulfonate derivatives.

References

An In-depth Technical Guide on the Synthesis and Characterization of Benzenethionosulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzenethionosulfonic Acid Sodium Salt, a key intermediate in various chemical manufacturing processes, including the synthesis of certain pesticides. This document details the chemical properties, a plausible synthesis pathway, and the analytical techniques used for its characterization, presenting quantitative data in a structured format for ease of reference.

Chemical Identity and Physical Properties

This compound, also known as sodium benzenesulfonothioate or sodium phenylthiosulfonate, is an organosulfur compound with the chemical formula C₆H₅NaO₂S₂. It is commercially available, often in a technical grade of approximately 85% purity, as well as in higher purity forms (≥99.0%) for more sensitive applications.

| Property | Value | Reference |

| CAS Number | 1887-29-2 | [1][2] |

| Molecular Formula | C₆H₅NaO₂S₂ | [1][2] |

| Molecular Weight | 196.22 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 275 °C (with decomposition) | [1][4] |

| Purity (Technical Grade) | ~85% | [1][4] |

| Purity (High Grade) | ≥99.0% | [3] |

| Loss on Drying | ≤0.5% | [3] |

Synthesis of this compound

A proposed reaction scheme is the nucleophilic substitution of the chloride on benzenesulfonyl chloride by a hydrosulfide or sulfide anion.

Reaction:

C₆H₅SO₂Cl + Na₂S → C₆H₅SO₂SNa + NaCl

This reaction would likely be carried out in a suitable solvent, such as an alcohol or an aqueous-organic mixture, under controlled temperature conditions to manage the exothermic nature of the reaction and minimize side product formation.

Experimental Protocol: A Plausible Synthesis

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for related compounds. This protocol should be optimized and validated under appropriate laboratory conditions.

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfide nonahydrate

-

Ethanol

-

Deionized water

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

-

To this solution, add ethanol to create a hydroalcoholic solvent system.

-

Slowly add benzenesulfonyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified this compound under vacuum to a constant weight.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are infrared spectroscopy and melting point determination. While publicly available NMR data is scarce, a hypothetical characterization workflow is presented.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O), the thiosulfonate group (S-S), and the benzene ring.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| S=O stretch (asymmetric) | 1300-1350 |

| S=O stretch (symmetric) | 1120-1160 |

| S-S stretch | 400-500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

¹H NMR: The proton NMR spectrum of the phenyl group is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the thiosulfonate group would likely be the most downfield due to the electron-withdrawing nature of the SO₂S group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzene ring. The carbon atom directly attached to the thiosulfonate group would be expected to have a chemical shift in the range of 140-150 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of the compound and for quantitative analysis. A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Detection is typically performed using a UV detector at a wavelength where the benzene ring absorbs, such as 254 nm.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis and characterization of this compound, the following diagrams are provided in the DOT language.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Applications and Relevance

This compound is a crucial intermediate in the agrochemical industry.[3] Its primary documented use is in the synthesis of the insecticide Bensultap.[3] The purity and characterization of this intermediate are critical to ensure the efficacy and safety of the final active ingredient. Professionals in drug development may also encounter thiosulfonate functionalities in various bioactive molecules, making the understanding of their synthesis and characterization relevant to the broader field of medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, publicly available, detailed synthesis protocol is elusive, a plausible and logical pathway has been proposed based on established chemical principles. The characterization data, including physical properties and spectroscopic expectations, offer a solid foundation for researchers and professionals working with this important chemical intermediate. The provided workflows offer a clear visual representation of the key processes involved.

References

Navigating the Solubility Landscape of Benzenethionosulfonic Acid Sodium Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of benzenethionosulfonic acid sodium salt in organic solvents, a critical parameter for its application in research and pharmaceutical development. A comprehensive search of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides the available physicochemical properties of this compound, qualitative solubility information for the closely related and structurally similar compound, benzenesulfonic acid sodium salt, and a detailed, generalized experimental protocol for determining the solubility of sparingly soluble organic salts. Furthermore, a visual workflow is presented to guide researchers in solubility determination experiments.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅NaO₂S₂ |

| Molecular Weight | 196.22 g/mol |

| Melting Point | 275 °C (decomposes)[1] |

| Appearance | Not specified in available literature |

Solubility Profile: Insights from a Structurally Related Compound

In the absence of specific data for this compound, qualitative solubility information for the analogous compound, benzenesulfonic acid sodium salt (CAS Number: 515-42-4), can offer some initial insights. It is crucial to note that while structurally similar, the presence of the additional sulfur atom in this compound will influence its polarity and, consequently, its solubility characteristics. The data for benzenesulfonic acid sodium salt should therefore be considered as an indicative reference only.

| Solvent | Qualitative Solubility of Benzenesulfonic Acid Sodium Salt |

| Water | Soluble[2][3][4] |

| Hot Water | Soluble[2] |

| Ethanol | Slightly soluble[2] |

| Hot Ethanol | Slightly soluble[2] |

Experimental Protocol for Determining Organic Salt Solubility

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following generalized experimental protocol, based on the widely used equilibrium shake-flask method, is recommended.[5][6]

Objective: To determine the equilibrium solubility of a sparingly soluble organic salt in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation for quantification)

-

Reference standards of the solute

Procedure:

-

Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.

-

Addition of Excess Solid: Add an excess amount of the salt to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume of the pre-equilibrated organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved salt remains constant.[5]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Sample Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method (or other suitable analytical technique) to determine the concentration of the dissolved salt.

-

Data Analysis: Calculate the solubility of the this compound in the organic solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic salt.

Caption: Experimental workflow for determining the solubility of an organic salt.

Conclusion

While a definitive quantitative solubility profile for this compound in various organic solvents remains to be established in the scientific literature, this guide provides a framework for researchers to approach this challenge. By leveraging the provided physicochemical data, understanding the qualitative behavior of a related compound, and implementing a robust experimental protocol, scientists and drug development professionals can systematically determine the solubility of this compound in solvents relevant to their specific applications. The generation of such data will be a valuable contribution to the broader scientific community.

References

- 1. Benzenethionosulfonic acid technical grade, 85 1887-29-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Cas 515-42-4,Benzenesulfonic acid sodium salt | lookchem [lookchem.com]

- 4. Sodium benzenesulfonate Benzenesulfonic acid sodium salt [sigmaaldrich.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Stability and Storage of Benzenethionosulfonic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and appropriate storage conditions for Benzenethionosulfonic Acid Sodium Salt (CAS Number: 1887-29-2). This document is intended to serve as a valuable resource for professionals in research, development, and quality control who handle this compound. Due to the limited availability of specific stability and degradation data for this particular salt in publicly accessible literature, this guide combines available information with general principles of thiosulfonate chemistry and standard pharmaceutical stability testing protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Chemical Name | Sodium benzenesulfonothioate | [1] |

| Synonyms | Sodium phenylthiosulfonate | [1] |

| CAS Number | 1887-29-2 | [1][2][3][4] |

| Molecular Formula | C₆H₅NaO₂S₂ | [5] |

| Molecular Weight | 196.22 g/mol | [2][5] |

| Appearance | Solid | [5] |

| Melting Point | 275 °C (with decomposition) | [2] |

| Assay | 85% (Technical Grade) | [2] |

Stability Profile

The stability of a chemical entity is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

General Stability

This compound is a combustible solid.[2] Information from supplier data indicates that the technical grade material has a melting point of 275 °C with decomposition, suggesting that it is thermally sensitive at elevated temperatures.[2]

Thermal Stability

Photostability

Specific photostability studies on this compound have not been identified in the reviewed literature. However, aryl thiosulfonates can be susceptible to photodegradation. A study on the photocatalytic destruction of a different thiosulfonate compound, diisopropylaminoethyl 4-methylbenzenethiosulfonate, showed that it undergoes degradation upon exposure to light, with cleavage of the S-S bond being a major pathway.[6] This suggests that this compound may also be light-sensitive and should be protected from light.

Hydrolytic Stability

The hydrolytic stability of this compound is a critical parameter, particularly for its handling in solution. Thiosulfonates, also known as Bunte salts, are known to undergo hydrolysis, especially under acidic conditions, to yield a thiol and bisulfate.[7][8][9][10] The rate and mechanism of hydrolysis can be influenced by pH. One study on the hydrolysis of cysteine thiosulfinate ester, a related compound, demonstrated pH-dependent hydrolysis kinetics.[11]

Recommended Storage and Handling

Based on the available safety data sheets and general chemical principles, the following storage and handling conditions are recommended for this compound.

Storage Conditions:

-

Container: Store in a tightly closed container.

-

Environment: Keep in a dry, cool, and well-ventilated place.[12][13][14]

-

Moisture: Protect from moisture.

-

Light: Protect from light.[13]

Handling Precautions:

-

Avoid dust formation.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Wash hands thoroughly after handling.[12]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, based on the chemistry of thiosulfonates, the following general degradation routes can be postulated:

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Due to the absence of specific published stability-indicating methods for this compound, this section outlines a general approach based on established principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These protocols would need to be validated for this specific compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[15][16][17][18]

Caption: General workflow for forced degradation studies.

5.1.1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Conditions: Dissolve the compound in a suitable solvent and treat with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 60 °C) for a defined period.

-

Neutral Conditions: Dissolve the compound in water at a controlled temperature (e.g., 60 °C) for a defined period.

5.1.2. Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

5.1.3. Thermal Degradation:

-

Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

5.1.4. Photolytic Degradation:

-

Expose a solution and a solid sample of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Proposed HPLC Method Parameters (to be developed and validated):

-

Column: A reversed-phase column (e.g., C18) would be a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to separate polar and non-polar compounds.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Diode array detection (DAD) would be beneficial for peak purity analysis.

-

Quantification: Ion chromatography could also be explored for the quantification of thiosulfate and sulfate ions.[19][20][21][22]

Conclusions and Future Work

The available information on the stability of this compound is limited, primarily consisting of general storage recommendations from safety data sheets and a melting point with decomposition. Based on the known chemistry of the thiosulfonate functional group, the compound is likely susceptible to degradation by hydrolysis, photolysis, and thermal stress.

To establish a comprehensive stability profile, further research is imperative. This should include:

-

Systematic forced degradation studies to identify and characterize degradation products.

-

Development and validation of a robust, stability-indicating analytical method (e.g., HPLC).

-

Long-term and accelerated stability studies under various storage conditions to determine the shelf-life and optimal storage parameters.

This technical guide serves as a starting point for researchers and professionals working with this compound, providing a framework for safe handling and a roadmap for future stability investigations.

References

- 1. BENZENETHIONOSULFONIC ACID, SODIUM SALT - Safety Data Sheet [chemicalbook.com]

- 2. Benzenethionosulfonic acid technical grade, 85 1887-29-2 [sigmaaldrich.com]

- 3. Benzenethionosulfonic acid technical grade, 85 1887-29-2 [sigmaaldrich.com]

- 4. SID 24864056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzenesulfonic acid sodium salt(515-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. rjptonline.org [rjptonline.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 18. pharmtech.com [pharmtech.com]

- 19. Determination of thiosulfate in body fluids by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. Quantitation of sulfate and thiosulfate in clinical samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tools.thermofisher.com [tools.thermofisher.com]

Benzenethionosulfonic acid sodium salt molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of benzenethionosulfonic acid sodium salt. The information is intended to support research and development activities, particularly in the fields of organic synthesis and agrochemicals.

Molecular Structure and Formula

This compound is an organosulfur compound. Its structure consists of a benzene ring attached to a thionosulfonate group, with a sodium cation.

Molecular Formula: C₆H₅NaO₂S₂

Chemical Identifiers:

-

CAS Number: 1887-29-2[1]

-

Molecular Weight: 196.22 g/mol [1]

-

SMILES String: [Na+].[O-]S(=O)(=S)c1ccccc1[1]

The molecular structure of this compound is visualized in the diagram below.

Caption: Molecular Structure of this compound

Physicochemical Properties

This compound is typically available as a technical grade solid with an assay of 85% or as a high-purity (≥99.0%) white crystalline solid.[1][2] Limited quantitative data on its physicochemical properties is available in publicly accessible literature.

| Property | Value | Reference |

| Appearance | White crystalline powder | [2] |

| Melting Point | 275 °C (decomposes) | [1] |

| Loss on Drying | ≤0.5% | [2] |

Experimental Protocols

The workflow for its primary application is illustrated below.

Caption: Role in Bensultap Synthesis

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not extensively documented in public literature. However, for the structurally similar compound, benzenesulfonic acid, ion chromatography with suppressed conductivity detection is a common analytical technique. This method would likely be adaptable for the analysis of this compound, potentially with modifications to the mobile phase and column to optimize separation.

Applications in Research and Development

The primary documented application of this compound is as a crucial building block in the synthesis of the insecticide Bensultap.[2] Its chemical structure, featuring a reactive thionosulfonate group, may also make it a subject of interest for further research in the development of novel organic compounds and materials.

References

An In-depth Technical Guide to CAS Number 1887-29-2: Sodium Benzenethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 1887-29-2, identified as Sodium Benzenethiosulfonate. While not a biologically active agent itself, its significance to the fields of medicinal chemistry and drug development lies in its utility as a versatile synthetic reagent. This document details its chemical and physical properties, primary applications in organic synthesis, and provides a representative experimental protocol for its conversion and subsequent use in the synthesis of biologically relevant sulfonamide scaffolds.

Chemical Identity and Properties

Sodium Benzenethiosulfonate is an organosulfur compound with the molecular formula C₆H₅NaO₂S₂.[1] It is primarily recognized as a valuable reagent in organic chemistry for the introduction of thiol moieties.[1][2]

Quantitative Data Summary

The key physical and chemical properties of Sodium Benzenethiosulfonate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | sodium;benzenethiosulfonate | [1] |

| Synonyms | Sodium phenylthiosulfonate, NaPTS | [1] |

| CAS Number | 1887-29-2 | [1] |

| Molecular Formula | C₆H₅NaO₂S₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Melting Point | 275 °C (decomposes) | [3] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | - |

| InChI Key | BZHOWMPPNDKQSQ-UHFFFAOYSA-M | [1] |

Applications in Organic Synthesis

The primary utility of Sodium Benzenethiosulfonate in a research and development setting is as a precursor for the synthesis of various sulfur-containing organic molecules. Its reactivity allows for the controlled introduction of sulfonyl groups, which are key components in a wide range of biologically active compounds.

While Sodium Benzenethiosulfonate itself does not exhibit significant biological activity, it serves as a crucial starting material for the synthesis of molecules that do. A prominent example is its role in the preparation of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthetic Workflow: From Sodium Benzenethiosulfonate to a Biologically Relevant Sulfonamide

To illustrate the utility of Sodium Benzenethiosulfonate in drug discovery and development, this section outlines a representative multi-step synthesis to produce a sulfonamide. The overall workflow involves two key stages:

-

Conversion to a Reactive Intermediate: Sodium Benzenethiosulfonate is first converted to a more reactive species, such as benzenesulfonyl chloride.

-

Sulfonamide Formation: The resulting intermediate is then reacted with an amine to form the desired sulfonamide.

The following diagram, generated using the DOT language, visualizes this synthetic pathway.

Experimental Protocols

This section provides a detailed, two-stage experimental protocol for the synthesis of a representative sulfonamide, N-benzylbenzenesulfonamide, starting from Sodium Benzenethiosulfonate.

Stage 1: Synthesis of Benzenesulfonyl Chloride from Sodium Benzenethiosulfonate

This protocol is adapted from established methods for the conversion of benzenesulfonate salts to benzenesulfonyl chloride.[4][5][6]

Materials:

-

Sodium Benzenethiosulfonate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine finely divided Sodium Benzenethiosulfonate and phosphorus oxychloride.

-

Fit the flask with a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add the reaction mixture to ice-water to quench the excess phosphorus oxychloride.

-

The crude benzenesulfonyl chloride will separate as an oily layer. Separate the organic layer and wash it with cold water.

-

The crude product can be purified by distillation under reduced pressure to yield pure benzenesulfonyl chloride.

Stage 2: Synthesis of N-Benzylbenzenesulfonamide from Benzenesulfonyl Chloride

This protocol is adapted from the work of Yang et al. (2018), which describes the synthesis of sulfonamides from sodium sulfinates. The principle is directly applicable to the use of benzenesulfonyl chloride.[2]

Materials:

-

Benzenesulfonyl chloride (from Stage 1) (1.0 eq)

-

Benzylamine (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

10% Sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add benzenesulfonyl chloride and iodine. Stir the mixture at room temperature for 20 minutes.

-

Add ethanol to the flask, followed by the dropwise addition of benzylamine.

-

Continue to stir the resulting solution at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add 10% sodium thiosulfate solution to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by flash chromatography on silica gel to yield pure N-benzylbenzenesulfonamide.

Conclusion

Sodium Benzenethiosulfonate (CAS 1887-29-2) is a valuable and versatile reagent in organic synthesis. While it lacks direct biological activity, its utility as a precursor for the synthesis of sulfonamides and other sulfur-containing compounds makes it a relevant and important tool for researchers, scientists, and professionals in the field of drug development. The synthetic pathways and protocols outlined in this guide provide a framework for its application in the creation of novel molecules with potential therapeutic value.

References

- 1. Sodium benzenethiosulfonate | C6H6NaO2S2+ | CID 54607343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature and Handling of Aromatic Sulfonate Salts, with a Focus on Benzenesulfonic Acid Sodium Salt

This technical guide is intended for researchers, scientists, and professionals in drug development who work with hygroscopic materials. It provides an in-depth overview of the challenges associated with the hygroscopic nature of compounds like benzenesulfonic acid sodium salt and offers detailed protocols for their handling, storage, and analysis.

Introduction to Hygroscopicity in Aromatic Sulfonate Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This is a critical consideration in the handling and formulation of many chemical compounds, particularly salts. For aromatic sulfonate salts such as benzenesulfonic acid sodium salt, the presence of a polar sulfonate group and a sodium counter-ion contributes to its affinity for atmospheric moisture.

The absorption of water can have significant consequences for the material, including:

-

Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water) can occur, which can impede handling and weighing.

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound.

-

Inaccurate Dosing: The absorption of water increases the weight of the material, leading to inaccuracies in concentration when preparing solutions.

Benzenesulfonic acid sodium salt is consistently identified as a hygroscopic, and in some cases deliquescent, solid.[1] This necessitates specific handling and storage procedures to maintain its integrity.

Physicochemical Properties of Benzenesulfonic Acid Sodium Salt

The following table summarizes key physicochemical properties of benzenesulfonic acid sodium salt, compiled from various sources.

| Property | Value | Citations |

| Chemical Formula | C₆H₅NaO₃S | [2][3] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder or flakes | [2][4] |

| Melting Point | >300 °C, 450 °C | [2][4] |

| Density | 1.124 g/mL at 25 °C | [2][4] |

| Solubility | Soluble in water, soluble in hot water, slightly soluble in ethanol. | [2][4] |

| Stability | Stable under recommended storage conditions. | [2][4][5] |

| Hygroscopic Nature | Hygroscopic | [2][4][5][6] |

| Incompatibilities | Strong oxidizing agents. | [2][4][5] |

Experimental Protocol: Gravimetric Determination of Hygroscopicity

While specific quantitative data on the hygroscopicity of benzenesulfonic acid sodium salt is not available in the cited literature, a general experimental protocol can be followed to determine the hygroscopic nature of a solid compound. Dynamic Vapor Sorption (DVS) is a sophisticated method for this purpose, but a simpler gravimetric method can be employed for a general assessment.[][8]

Objective: To quantify the moisture uptake of a solid compound at a specific relative humidity (RH) and temperature.

Materials:

-

Analytical balance (readable to at least 0.1 mg)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH.

-

Shallow weighing dishes (e.g., glass petri dishes)

-

Spatula

-

The solid compound to be tested.

Procedure:

-

Preparation: Place a saturated salt solution in the bottom of a desiccator to create a constant RH environment. For example, a saturated solution of sodium chloride will maintain an RH of approximately 75% at room temperature. Allow the chamber to equilibrate for at least 24 hours.

-

Sample Preparation: Dry the test compound to a constant weight in a vacuum oven at a suitable temperature that does not cause decomposition. This will serve as the initial dry weight.

-

Initial Weighing: Accurately weigh a clean, dry weighing dish. Add approximately 1-2 grams of the dried compound to the dish and record the exact weight of the compound (W_initial).

-

Exposure: Place the weighing dish containing the sample into the controlled humidity chamber.

-

Data Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing dish from the chamber and re-weigh it. Record the weight (W_t). Minimize the time the sample is exposed to the ambient laboratory environment during weighing.[9]

-

Equilibrium: Continue to take measurements until the weight of the sample becomes constant (i.e., the difference between two consecutive readings is negligible), indicating that equilibrium has been reached.

-

Calculation: The percentage of water absorbed (%W) at each time point is calculated using the following formula:

%W = [(W_t - W_initial) / W_initial] * 100

Data Presentation: The results can be presented in a table showing the percentage of weight gain over time and in a graph plotting % weight gain versus time to visualize the rate of moisture absorption.

Handling and Storage of Hygroscopic Powders

Proper handling and storage are crucial for maintaining the quality of hygroscopic materials.[6][9] The following workflow outlines the best practices for managing hygroscopic compounds in a laboratory setting.

Caption: Workflow for handling hygroscopic materials.

Key Handling and Storage Recommendations:

-

Storage: Keep containers of benzenesulfonic acid sodium salt tightly closed and store them in a dry, cool, and well-ventilated place.[6] Storing under an inert atmosphere can also be beneficial.

-

Dispensing: When weighing or transferring the material, minimize its exposure to the atmosphere. Work quickly and efficiently.[9] For highly sensitive applications, consider using a glove box with a controlled, low-humidity environment.[10]

-

Containers: Use containers with tight-fitting lids. After dispensing the required amount, reseal the container immediately.

-

Desiccation: For long-term storage or before use, keeping the material in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) can help maintain its anhydrous state.[6][10]

-

Spills: Clean up any spills of hygroscopic materials promptly, as they will attract moisture and can create a slip hazard or a corrosive puddle, depending on the substance.[6]

Conclusion

The hygroscopic nature of aromatic sulfonate salts like benzenesulfonic acid sodium salt presents significant challenges in a research and development setting. Understanding these challenges and implementing rigorous handling and storage protocols are essential for ensuring the accuracy of experimental results and maintaining the long-term stability and integrity of the compound. By following the guidelines outlined in this technical guide, researchers can effectively mitigate the risks associated with moisture absorption and ensure the reliable use of these important chemical reagents.

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Cas 515-42-4,Benzenesulfonic acid sodium salt | lookchem [lookchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Benzenesulfonic acid sodium salt | 515-42-4 [chemicalbook.com]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 8. quora.com [quora.com]

- 9. tutorchase.com [tutorchase.com]

- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

The Dawn of Aromatic Thiosulfonates: A Journey from Obscure Discovery to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic thiosulfonates, a unique class of organosulfur compounds characterized by a distinctive -SO₂-S- linkage, have carved a significant niche in the landscape of modern chemistry and pharmacology. From their early, somewhat obscured, discovery rooted in the rich history of 19th-century organosulfur chemistry to their current status as promising therapeutic agents, the journey of these molecules is one of scientific curiosity and expanding application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aromatic thiosulfonates, with a particular focus on their quantitative properties and mechanisms of action.

I. Historical Perspective: Unearthing the Origins

While pinpointing a single, definitive moment of discovery for aromatic thiosulfonates is challenging, their emergence is intrinsically linked to the foundational explorations of organosulfur chemistry in the 19th century. Early investigations into the oxidation of thiols and disulfides likely produced these compounds, though they may not have been immediately identified or well-characterized. The systematic study of sulfonyl derivatives and the reactions of sulfonyl chlorides with various nucleophiles laid the groundwork for the intentional synthesis of thiosulfonates. It was through the persistent efforts of chemists in the late 19th and early 20th centuries that these compounds were definitively synthesized and their structures elucidated, paving the way for future investigations into their reactivity and utility.

II. Synthetic Methodologies: Crafting the Core Structure

The synthesis of aromatic thiosulfonates has evolved significantly, with numerous methods now available to researchers. These can be broadly categorized into several key approaches, each with its own advantages and substrate scope.

Key Synthetic Pathways

A logical workflow for the common synthetic approaches to aromatic thiosulfonates is outlined below:

Caption: Common synthetic routes to aromatic thiosulfonates.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diaryl Thiosulfonates from Thiols via Disulfide Intermediate

This two-step protocol first involves the oxidation of an aromatic thiol to the corresponding diaryl disulfide, followed by further oxidation to the diaryl thiosulfonate.

-

Step 1: Synthesis of Diaryl Disulfide

-

Dissolve the halogenated thiol (7 mmol) in anhydrous acetonitrile (23 mL).

-

Add silver nitrate (7.7 mmol) and boron trifluoride etherate (0.8 mL) dropwise to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC (hexane/EtOAc 9:1).

-

After 24 hours, quench the reaction with ice.

-

Extract the product with ethyl acetate. The organic layer is then washed with distilled water and brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the diaryl disulfide.[1]

-

-

Step 2: Oxidation to Diaryl Thiosulfonate

-

Dissolve the diaryl disulfide (1 mmol) in dichloromethane (10 mL).

-

Add a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure diaryl thiosulfonate.

-

Protocol 2: One-Pot Synthesis of Diaryl Thiosulfonates from Thiols

This method provides a more direct route from thiols to thiosulfonates.

-

Dissolve the halogenated thiol (32 mmol) in anhydrous acetonitrile.

-

Add freshly prepared aluminum dihydrogen phosphate (0.16 mmol) and concentrated nitric acid (3 mL) to the solution.

-

Heat the reaction mixture to approximately 85 °C and monitor by TLC. This elevated temperature facilitates the oxidation of the in situ formed disulfide to the thiosulfonate.[1]

-

Once the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

III. Quantitative Data on Biological Activity

Aromatic thiosulfonates have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Aromatic Thiosulfonates

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diaryl thiosulfonate 3a (o-F) | MCF-7 | 1.2 | [1] |

| Diaryl thiosulfonate 3b (m-F) | MCF-7 | 2.5 | [1] |

| Diaryl thiosulfonate 3c (p-F) | MCF-7 | 1.3 | [1] |

| Diaryl thiosulfonate 3d (o-Cl) | MCF-7 | 9.1 | [1] |

| Diaryl thiosulfonate 3e (m-Cl) | MCF-7 | 2.8 | [1] |

| Diaryl thiosulfonate 3f (p-Cl) | MCF-7 | 5.6 | [1] |

| Diaryl thiosulfonate 3g (o-Br) | MCF-7 | 1.2 | [1] |

| Diaryl thiosulfonate 3h (m-Br) | MCF-7 | 3.1 | [1] |

| Diaryl thiosulfonate 3i (p-Br) | MCF-7 | 4.7 | [1] |

| Combretastatin A-4 (reference) | MCF-7 | 1.3 | [1] |

Table 2: Antimicrobial Activity of Aromatic Thiosulfonates

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methylthiosulfonate | Bacillus subtilis | 20 | |

| Methylthiosulfonate | Rhizopus nigricans | 20 | |

| Ethylthiosulfonate | Pseudomonas aeruginosa | 80 | |

| Ethylthiosulfonate | Bacillus subtilis | 60 | |

| Ethylthiosulfonate | Alcaligenes faecalis | 5 |

IV. Mechanism of Action: Targeting Protein Disulfide Isomerase in Cancer

A significant breakthrough in understanding the anticancer properties of certain aromatic thiosulfonates, particularly cyclic derivatives, is the identification of their interaction with the protein disulfide isomerase (PDI) family of enzymes. PDI enzymes are crucial for proper protein folding in the endoplasmic reticulum (ER). In many cancer cells, the high demand for protein synthesis leads to an upregulation of PDI activity.

Aromatic thiosulfonates can act as inhibitors of PDI. This inhibition disrupts the normal protein folding machinery, leading to an accumulation of unfolded or misfolded proteins in the ER. This condition, known as ER stress, triggers the unfolded protein response (UPR). While the initial phase of the UPR aims to restore homeostasis, prolonged and severe ER stress ultimately leads to the activation of apoptotic pathways, resulting in cancer cell death.

The proposed signaling pathway is illustrated below:

Caption: PDI inhibition by aromatic thiosulfonates leading to apoptosis.

V. Conclusion and Future Directions

Aromatic thiosulfonates have transitioned from being chemical curiosities to compounds of significant interest, particularly in the realm of drug development. Their diverse biological activities, coupled with well-defined synthetic routes, make them attractive scaffolds for further investigation. The elucidation of their mechanism of action, such as the inhibition of PDI in cancer cells, opens up new avenues for the rational design of more potent and selective therapeutic agents. Future research will likely focus on expanding the chemical diversity of aromatic thiosulfonates, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in treating a broader range of diseases. The rich history and evolving applications of these fascinating sulfur-containing molecules ensure they will remain a vibrant area of chemical and pharmacological research for years to come.

References

Methodological & Application

Benzenethionosulfonic acid sodium salt as a sulfenylating agent for proteins

Application Notes: Protein S-Sulfenylation

Topic: A Guide to the Study of Protein S-Sulfenylation

Introduction

Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group to a sulfenic acid (-SOH).[1][2][3] This modification is a key event in redox signaling, acting as a molecular switch that regulates protein function in response to cellular oxidative stress.[2][4] Dysregulation of protein S-sulfenylation has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders. The study of S-sulfenylation provides critical insights into the molecular mechanisms that govern cellular responses to oxidative stimuli.

It is important to note that based on current scientific literature, Benzenethionosulfonic acid sodium salt is not a recognized reagent for inducing or studying protein S-sulfenylation. The protocols and data presented herein focus on the established methods for the investigation of this significant post-translational modification.

Mechanism of S-Sulfenylation

S-sulfenylation is typically induced by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which react with the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue. The reactivity of a particular cysteine residue is influenced by its local protein microenvironment and its pKa.[5] The resulting sulfenic acid is a transient species that can undergo further oxidation to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids, or be reduced back to a thiol. It can also react with a nearby thiol to form a disulfide bond.

Quantitative Data Summary

The following table summarizes common chemical probes used for the detection and quantification of protein S-sulfenylation. These probes react specifically with the sulfenic acid moiety, allowing for its stabilization and subsequent analysis.

| Probe Name | Structure Basis | Reporter Group | Detection Method | Key Advantages |

| Dimedone | β-dicarbonyl | None (requires specific antibody) | Western Blot, Mass Spectrometry | High selectivity for sulfenic acids.[6] |

| DYn-2 | Dimedone analog | Alkyne | Click chemistry with azide-biotin or azide-fluorophore for Western Blot, Mass Spectrometry, Fluorescence Imaging | Cell-permeable, enables versatile detection via click chemistry.[7][8] |

| DAz-2 | Dimedone analog | Azide | Click chemistry with alkyne-biotin or alkyne-fluorophore for Western Blot, Mass Spectrometry, Fluorescence Imaging | Cell-permeable, orthogonal to DYn-2 for dual labeling experiments. |

| Biotinylated Dimedone Analogues | Dimedone analog | Biotin | Western Blot (with streptavidin), Affinity Purification for Mass Spectrometry | Allows for direct enrichment of sulfenylated proteins.[9] |

Experimental Protocols

Protocol 1: In Situ Labeling of S-Sulfenylated Proteins in Cultured Cells

This protocol describes the labeling of S-sulfenylated proteins in intact cells using a cell-permeable dimedone-based probe (e.g., DYn-2).

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H₂O₂) solution (freshly prepared)

-

DYn-2 probe solution (e.g., 50 mM stock in DMSO)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

Procedure:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Induction of Oxidative Stress:

-

Wash cells once with warm PBS.

-

Treat cells with a desired concentration of H₂O₂ (e.g., 100 µM) in serum-free medium for a specified time (e.g., 10-15 minutes) at 37°C. A non-treated control should be run in parallel.

-

-

Probe Labeling:

-

Remove the H₂O₂-containing medium.

-

Immediately add serum-free medium containing the DYn-2 probe (e.g., 1 mM final concentration) to the cells.

-

Incubate for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Wash the cells three times with cold PBS to remove excess probe.

-

Lyse the cells by adding cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the labeled proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

-

The labeled lysate is now ready for downstream analysis such as click chemistry and Western blotting or mass spectrometry.

-

Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins

This protocol describes the "click" reaction to attach a biotin tag to the alkyne-labeled (DYn-2) sulfenylated proteins for subsequent detection or enrichment.

Materials:

-

DYn-2 labeled protein lysate from Protocol 1

-

Azide-biotin conjugate (e.g., 10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM stock in water)

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Protein lysate (e.g., 50 µg)

-

Azide-biotin (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

-

Initiation of Reaction:

-

Add CuSO₄ to a final concentration of 1 mM.

-

Vortex briefly to mix.

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Sample Preparation for SDS-PAGE:

-

Add 4X SDS-PAGE sample buffer to the reaction mixture.

-

Boil the sample at 95°C for 5 minutes.

-

The sample is now ready for SDS-PAGE and Western blot analysis using streptavidin-HRP.

-

Visualizations

Caption: Protein S-Sulfenylation Signaling Pathway.

Caption: Workflow for S-Sulfenylation Detection.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of protein-modification reactions. Stoichiometry of modification-produced enzyme inactivation: modification of rhodanese by 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. cris.vtt.fi [cris.vtt.fi]

- 7. Global, in situ, site-specific analysis of protein S-sulfenylation. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]

- 9. Posttranslational modification of proteins | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

Application Notes and Protocols for Protein Modification using Benzenethionosulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethionosulfonic acid sodium salt is a thiol-reactive compound utilized for the specific modification of cysteine residues in proteins. This process, known as S-phenylsulfonation, results in the formation of a mixed disulfide bond between the protein's thiol group and a phenylsulfonyl moiety. This modification can be employed for various applications in proteomics and drug development, including the protection of cysteine residues from oxidation, the introduction of a bulky group to probe structure-function relationships, and the reversible blocking of enzymatic activity. These application notes provide a detailed protocol for the use of this compound in protein modification, along with methods for the analysis of the resulting modification.

Principle of Reaction

This compound reacts specifically with the sulfhydryl group (-SH) of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) on the thiosulfonate group, leading to the formation of a stable disulfide bond and the release of benzenesulfinate as a byproduct. This targeted modification allows for the precise alteration of protein structure and function.

Experimental Protocols

Materials

-

Protein of interest with accessible cysteine residues

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Reducing agent (e.g., Dithiothreitol - DTT) for reversal of modification

-

Quenching reagent (e.g., L-cysteine)

-

Desalting columns or dialysis tubing

-

Mass spectrometer (for analysis)

-

SDS-PAGE reagents and equipment

Protocol for Protein S-phenylsulfonation

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein has existing disulfide bonds that are not the target of modification, ensure they remain intact by avoiding reducing agents in this step. If all cysteines are to be modified, pre-reduce the protein with 5-10 mM DTT for 1 hour at room temperature, followed by removal of the DTT using a desalting column.

-

-

Modification Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM in Reaction Buffer).

-

Add the this compound solution to the protein solution to achieve a final molar excess of the reagent over the protein's cysteine residues (a 10- to 100-fold molar excess is a good starting point).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the protein and the accessibility of the cysteine residues.

-

-

Quenching and Removal of Excess Reagent:

-

To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration that is in excess of the initial this compound concentration (e.g., 2-fold excess).

-

Incubate for 15 minutes at room temperature.

-

Remove the excess reagent and byproducts by dialysis against the Reaction Buffer or by using a desalting column.

-

-

Analysis of Modification:

-

The extent of modification can be assessed by mass spectrometry. An increase in the protein's molecular weight corresponding to the addition of the phenylsulfonyl group (C₆H₅SO₂) for each modified cysteine will be observed.

-

SDS-PAGE analysis can also be used to observe a shift in the protein's migration pattern upon modification.

-

Protocol for Reversal of S-phenylsulfonation

The disulfide bond formed by S-phenylsulfonation can be reversed using a reducing agent.

-

Reduction Reaction:

-

To the modified protein solution, add DTT to a final concentration of 10-20 mM.

-

Incubate at 37°C for 1 hour.

-

-

Removal of Reducing Agent:

-

Remove the DTT and the released phenylsulfonyl moiety by dialysis or using a desalting column.

-

-

Confirmation of Reversal:

-

Analyze the protein by mass spectrometry to confirm the removal of the modification and the restoration of the original protein mass.

-

Quantitative Data Presentation

The efficiency of protein modification can be quantified using mass spectrometry. The table below presents representative data for the modification of a hypothetical protein with a single reactive cysteine residue.

| Parameter | Value |

| Protein Concentration | 5 mg/mL |

| Reagent Concentration (molar excess) | 50x |

| Reaction Time | 2 hours |

| Reaction Temperature | 25°C |

| Modification Efficiency (determined by MS) | >95% |

| Mass Shift Observed (per cysteine) | +141.17 Da |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein modification with this compound.

Caption: Workflow for S-phenylsulfonation of a target protein.

Signaling Pathway Modulation

Protein S-phenylsulfonation can impact signaling pathways by modifying key cysteine residues in signaling proteins. For example, the modification of a critical cysteine in a kinase could inhibit its activity, thereby downregulating a phosphorylation cascade.

Caption: Inhibition of a kinase signaling pathway via S-phenylsulfonation.

Application of Benzenethionosulfonic Acid Sodium Salt in Disulfide Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethionosulfonic acid sodium salt, also known as sodium S-phenylthiosulfonate, is a versatile reagent employed in protein chemistry and drug development for the formation of disulfide bonds. This application note provides detailed protocols and technical information regarding its use in forming both symmetrical and unsymmetrical disulfides, which are critical for the structural integrity and biological activity of peptides and proteins. The reagent acts as an electrophilic sulfur source, reacting with thiol groups to form a disulfide linkage through a thiol-disulfide exchange mechanism. This method is particularly useful for the controlled formation of disulfide bonds under mild conditions.

Principle of Disulfide Bond Formation

The core of the application lies in the reaction of a thiol-containing molecule (such as a cysteine residue in a peptide or protein) with this compound. The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the thiosulfonate. This results in the formation of a mixed disulfide (S-phenylsulfonylated intermediate) and the release of benzenesulfinate as a byproduct. The S-phenylsulfonylated intermediate is then susceptible to a subsequent nucleophilic attack by another thiol, leading to the formation of the desired disulfide bond and releasing benzenethiol.

Key Applications

-

Protein Folding and Refolding: Facilitates the formation of native disulfide bonds during the refolding of recombinant proteins, particularly those expressed in inclusion bodies. The introduction of S-phenylsulfonyl groups can prevent aggregation and guide the correct pairing of cysteine residues.

-

Peptide Synthesis: Enables the regioselective formation of disulfide bridges in synthetic peptides, which is crucial for their conformational stability and biological function.

-

Drug Development: Used in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs) where disulfide linkers are employed for drug release. The stability of the disulfide bond can be modulated for controlled release in specific biological environments.

-

Thiol Group Protection and Activation: Can be used as a reversible protecting group for cysteine residues. The resulting S-phenylsulfonylated thiol is stable under certain conditions and can be activated for disulfide bond formation by the addition of a reducing agent or another thiol.

Quantitative Data Summary

While specific quantitative data for this compound in peptide and protein applications is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on the general reactivity of thiosulfonates.

| Parameter | Typical Range/Value | Notes |

| Reagent Stoichiometry | 1.1 - 2.0 equivalents (per thiol group) | An excess of the reagent can drive the reaction to completion. For unsymmetrical disulfides, a 1:1 ratio is theoretically needed. |

| pH | 6.0 - 8.5 | The reaction rate is pH-dependent, as it relies on the presence of the nucleophilic thiolate anion. |

| Temperature | 4 - 37 °C | Mild temperatures are generally sufficient and help to maintain the integrity of sensitive biomolecules. |

| Reaction Time | 30 minutes - 12 hours | Reaction progress should be monitored by analytical techniques such as RP-HPLC or mass spectrometry. |

| Typical Yield | Moderate to High (>70%) | Yields are dependent on the substrate, reaction conditions, and purification method. |

| Solvent | Aqueous buffers (e.g., phosphate, Tris), DMF, DMSO | The choice of solvent depends on the solubility of the peptide or protein. Co-solvents can be used. |

Experimental Protocols

Protocol 1: Formation of a Symmetrical Disulfide in a Peptide

This protocol describes the formation of a homodimeric disulfide-linked peptide from a monomeric cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Phosphate buffer (100 mM, pH 7.5)

-